molecular formula C13H17N5O B2676393 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one CAS No. 1207026-00-3

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Cat. No. B2676393
CAS RN: 1207026-00-3
M. Wt: 259.313
InChI Key: CBYPRDWFXKAONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, also known as A-674563, is a pyrazolopyrimidine compound that has been identified as a potent and selective inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. Therefore, A-674563 has been widely used as a tool compound to study the functions and mechanisms of PKB/Akt in both in vitro and in vivo models.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A novel series of pyrazolopyrimidines derivatives, including compounds related to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity assays against HCT-116 and MCF-7 cancer cell lines and in 5-lipoxygenase inhibition, indicating their applicability in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Heterocyclic Synthesis Strategies

  • Pyrazolopyrimidines, which include the compound of interest, are important in medical and pharmaceutical fields due to their biological aptitude. A comprehensive review highlighted various synthetic routes for constructing pyrazolo[1,5-a]pyrimidine ring systems, showing the versatility and potential applications of these compounds in drug development (Elattar & El‐Mekabaty, 2021).

Antimicrobial Activity

  • A study discovered a multicomponent synthesis method leading to novel heterocyclic compounds, including 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one derivatives. These compounds exhibited notable antibacterial activities, demonstrating their potential use in developing new antimicrobial agents (Frolova et al., 2011).

Application in Synthesis of Novel Compounds

  • The compound and its derivatives have been utilized in the synthesis of novel molecules. For example, the synthesis of bicyclic systems like pyrazolopyrimidines and their fused heterocycles was explored, highlighting the compound's utility in creating complex molecular architectures with potential therapeutic applications (Rote et al., 2014).

Antibacterial and Antifungal Applications

  • Studies on chalcones, pyrazolines, and aminopyrimidines, closely related to the compound , revealed their efficacy as antibacterial agents against various strains like E. coli, S. paratyphi-A, S. aureus, and B. subtilis. This indicates the potential application of similar compounds in treating bacterial infections (Solankee et al., 2009).

properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-3-9-6-12(19)16-13(15-9)18-11(14)7-10(17-18)8-4-5-8/h6-8H,2-5,14H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYPRDWFXKAONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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